molecular formula C14H17N3O B3018206 2-methyl-3-(pyrrolidin-2-ylmethoxy)quinoxaline CAS No. 1285292-76-3

2-methyl-3-(pyrrolidin-2-ylmethoxy)quinoxaline

Cat. No.: B3018206
CAS No.: 1285292-76-3
M. Wt: 243.31
InChI Key: UNGAHOUVEPPFCN-UHFFFAOYSA-N
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Description

2-Methyl-3-(pyrrolidin-2-ylmethoxy)quinoxaline is a heterocyclic compound that contains a quinoxaline core substituted with a pyrrolidin-2-ylmethoxy group at the 3-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(pyrrolidin-2-ylmethoxy)quinoxaline typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.

    Introduction of the Pyrrolidin-2-ylmethoxy Group: The pyrrolidin-2-ylmethoxy group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the quinoxaline core with a suitable pyrrolidine derivative, such as pyrrolidine-2-methanol, in the presence of a base like sodium hydride or potassium carbonate.

    Methylation: The final step involves the methylation of the 2-position of the quinoxaline core. This can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pyrrolidin-2-ylmethoxy)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced quinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

2-Methyl-3-(pyrrolidin-2-ylmethoxy)quinoxaline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and bacterial infections.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-methyl-3-(pyrrolidin-2-ylmethoxy)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoxaline: Lacks the pyrrolidin-2-ylmethoxy group, making it less versatile in terms of chemical reactivity and biological activity.

    3-(Pyrrolidin-2-ylmethoxy)quinoxaline: Lacks the methyl group at the 2-position, which may affect its electronic properties and reactivity.

Uniqueness

2-Methyl-3-(pyrrolidin-2-ylmethoxy)quinoxaline is unique due to the presence of both the methyl group at the 2-position and the pyrrolidin-2-ylmethoxy group at the 3-position. This combination of substituents enhances its chemical reactivity, electronic properties, and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-methyl-3-(pyrrolidin-2-ylmethoxy)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-10-14(18-9-11-5-4-8-15-11)17-13-7-3-2-6-12(13)16-10/h2-3,6-7,11,15H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGAHOUVEPPFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1OCC3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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